4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid
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Overview
Description
4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid is an organic compound with the molecular formula C15H14ClNO4S It is a derivative of benzoic acid, featuring a chloro group, a sulfamoyl group, and a dimethylphenyl group
Mechanism of Action
Mode of Action
It’s known that sulfamoyl benzoic acids often interact with their targets through hydrogen bonding and electrostatic interactions .
Biochemical Pathways
It’s possible that this compound could affect multiple pathways depending on its specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2,3-dimethylphenylamine.
Formation of Sulfamoyl Group: The 2,3-dimethylphenylamine is reacted with chlorosulfonic acid to introduce the sulfamoyl group.
Coupling Reaction: The resulting sulfamoyl derivative is then coupled with 4-chlorobenzoic acid under suitable conditions, often involving a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors to handle the exothermic nature of the reactions.
Purification: Employing crystallization or chromatography techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid can undergo various chemical reactions:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfamoyl group can be oxidized or reduced, altering the compound’s properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and sulfamoyl derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-sulfamoylbenzoic Acid: Similar structure but lacks the dimethylphenyl group.
4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic Acid: Similar but with a different position of the dimethyl groups on the phenyl ring.
Uniqueness
Structural Features: The presence of both the chloro and dimethylphenyl groups makes 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid unique.
Chemical Properties: These structural features confer distinct chemical properties, such as solubility and reactivity, compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-9-4-3-5-13(10(9)2)17-22(20,21)14-8-11(15(18)19)6-7-12(14)16/h3-8,17H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCPYUDYLUDHFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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